molecular formula C35H38Cl2N8O4 B1672688 Itraconazole CAS No. 84625-61-6

Itraconazole

Cat. No. B1672688
CAS RN: 84625-61-6
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-ZPGVKDDISA-N
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Description

Itraconazole, sometimes abbreviated as ITZ, is an antifungal medication used to treat a number of fungal infections . This includes aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It may be given by mouth or intravenously . Common side effects include nausea, diarrhea, abdominal pain, rash, and headache . Severe side effects may include liver problems, heart failure, Stevens–Johnson syndrome and allergic reactions including anaphylaxis . It is unclear if use during pregnancy or breastfeeding is safe . It is in the triazole family of medications . It stops fungal growth by affecting the cell membrane or affecting their metabolism .


Molecular Structure Analysis

Itraconazole is a 1:1:1:1 racemic mixture of four diastereomers (two enantiomeric pairs), each possessing three chiral centers . The molecular formula of Itraconazole is C35H38Cl2N8O4 .


Chemical Reactions Analysis

Itraconazole has been studied for its interactions with other compounds. For instance, the cocrystallization approach was applied to Itraconazole, leading to the formation of two new solid forms of Itraconazole with 4-aminobenzoic acid and 4-hydroxybenzamide .


Physical And Chemical Properties Analysis

Itraconazole is a triazole antifungal agent with a molar mass of 705.64 g·mol −1 . It has a melting point of 165 °C and a solubility in water of 7.8 ± 0.4 × 10 −6 mol/L at pH 1.6 .

Scientific Research Applications

Antifungal Agent

Itraconazole (ITZ) is a triazole antifungal agent that has broad-spectrum activity . It works by inhibiting ergosterol synthesis by interacting with the fungal 14 alpha-demethylase substrate-binding sites, thus inhibiting the conversion of lanosterol to ergosterol . It is used against histoplasmosis, blastomycosis, cryptococcal meningitis, and aspergillosis .

Inhibitor of Cytochrome P-450-Dependent Enzymes

Itraconazole is used to inhibit cytochrome P-450-dependent enzymes . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids, thus itraconazole can be used in research related to these areas .

Enhancing Oral Absorption

Studies have been conducted to develop cholic-acid-stabilized itraconazole nanosuspensions (ITZ-Nanos) with the objective of enhancing drug dissolution and oral absorption . This could potentially improve the bioavailability of the drug .

Antifungal Activity Enhancement

Itraconazole has been prepared as transferosomes (ITZ-TFS) to overcome the barrier function of the skin . The ITZ-TFSs were prepared by thin lipid film hydration technique using different surfactants, sodium lauryl sulfate (SLS) and sodium deoxycholate (SDC), and showed enhanced antifungal activity .

Nanosuspension for Improved Solubility and Bioavailability

An in situ vaginal drug delivery system for itraconazole based on nanosuspension has been developed to improve its solubility and bioavailability . This could potentially enhance the effectiveness of the drug in treating fungal infections .

Study of Candida Strains in Murine Invasive Infections

Different formulations of itraconazole are used to study Candida strains in murine invasive infections . This helps in understanding the pathogenesis of the infection and evaluating the effectiveness of the drug .

Mechanism of Action

Target of Action

Itraconazole primarily targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .

Mode of Action

Itraconazole exerts its antifungal activity by inhibiting the synthesis of ergosterol . It forms a complex with the active site, or the haem iron, of the fungal enzyme lanosterol 14α-demethylase . This inhibition blocks the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane, leading to leakage of essential cellular components, and ultimately inhibiting fungal growth and replication .

Biochemical Pathways

The inhibition of ergosterol synthesis leads to an accumulation of 14-methylsterol and depletion of ergosterol in fungal cells . This results in disruptions in membrane structure and function, affecting the stability and activity of many membrane-bound enzymes, and preventing fungal growth .

Pharmacokinetics

Itraconazole is extensively metabolized in the liver, primarily by the CYP3A4 enzyme . The major metabolite, hydroxy-itraconazole, reaches higher plasma concentrations than the parent compound and also has considerable antifungal activity . The bioavailability of itraconazole is approximately 55%, and it is maximal if taken with a full meal . The elimination half-life of itraconazole is about 21 hours , and it is excreted via the kidneys (35%) and feces (54%) .

Result of Action

The result of itraconazole’s action is the effective treatment of various fungal infections, including blastomycosis, histoplasmosis, and aspergillosis, in both immunocompromised and non-immunocompromised patients . It is also effective against onychomycosis of the toenail and fingernail due to dermatophytes, and for the treatment of oropharyngeal and esophageal candidiasis .

Action Environment

The action of itraconazole can be influenced by various environmental factors. For instance, the bioavailability of itraconazole is significantly increased when taken with food . Additionally, the drug’s efficacy can be affected by the patient’s immune status, with immunocompromised patients potentially requiring higher doses or longer treatment durations . Furthermore, the presence of other medications can influence itraconazole’s action due to potential drug-drug interactions, as itraconazole is known to inhibit the CYP3A4 enzyme, which is involved in the metabolism of many drugs .

Safety and Hazards

Itraconazole carries a black-box warning for new or worsening congestive heart failure . Other cardiac- and fluid-related disturbances have been reported periodically since its issuance . It is also known to cause a range of possible serious cardiac and fluid-associated adverse events .

Future Directions

Itraconazole remains an important agent in the prevention and treatment of fungal infection . Recent research works suggest itraconazole could also be used in the treatment of cancer by inhibiting the hedgehog pathway . There is also ongoing research into repurposing Itraconazole as an anticancer agent .

properties

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
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InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
Source PubChem
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InChI Key

VHVPQPYKVGDNFY-ZPGVKDDISA-N
Source PubChem
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Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
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Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
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Molecular Formula

C35H38Cl2N8O4
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DSSTOX Substance ID

DTXSID3023180
Record name Itraconazole
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Molecular Weight

705.6 g/mol
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Physical Description

Solid
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Solubility

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L
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Mechanism of Action

Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes.
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Impurities

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
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Product Name

Itraconazole

Color/Form

Solid, Crystals from toluene

CAS RN

84625-61-6
Record name Itraconazole
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Melting Point

166.2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Itraconazole?

A1: Itraconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase. [] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. []

Q2: What are the downstream effects of inhibiting lanosterol 14α-demethylase?

A2: Inhibiting lanosterol 14α-demethylase disrupts ergosterol synthesis, leading to the accumulation of 14α-methylated sterol precursors within the fungal cell. [] This accumulation has several detrimental effects on the fungus:

  • Membrane Integrity Disruption: The altered sterol composition compromises the integrity and fluidity of the fungal cell membrane. []
  • Growth Inhibition: The inability to synthesize ergosterol ultimately inhibits fungal cell growth and replication. [, ]

Q3: What is the molecular formula and weight of Itraconazole?

A3: Itraconazole possesses the molecular formula C35H38Cl2N8O4 and a molecular weight of 705.64 g/mol.

Q4: Are there any specific spectroscopic data available for Itraconazole?

A4: While the provided research papers do not delve into detailed spectroscopic data, high-performance liquid chromatography (HPLC) coupled with various detection techniques like UV [] and fluorescence [] are commonly employed for Itraconazole analysis. Mass spectrometry (MS), particularly in tandem with HPLC (LC-MS/MS), is also frequently used for sensitive quantification. []

Q5: How does the formulation of Itraconazole affect its stability and bioavailability?

A5: Itraconazole exhibits variable bioavailability due to its low aqueous solubility. [] Studies have shown that administering Itraconazole with food can enhance its absorption and bioavailability. [] Developing formulations like nanoparticles [] and transethosomes [] can improve solubility and enhance delivery to target tissues.

Q6: How is Itraconazole metabolized in the body?

A6: Itraconazole undergoes extensive metabolism primarily in the liver by the cytochrome P450 enzyme, specifically CYP3A4. [, ] One major active metabolite is hydroxyitraconazole, often found in plasma at higher concentrations than the parent drug. [, ]

Q7: How does Itraconazole interact with other drugs that are also metabolized by CYP3A4?

A7: As a potent CYP3A4 inhibitor, Itraconazole can significantly affect the metabolism of co-administered drugs that rely on this enzyme. [, , ] This inhibition can lead to increased plasma concentrations of these drugs, potentially causing adverse effects or toxicity. [, , ] Some notable interactions include:

  • Corticosteroids: Itraconazole can increase the levels of inhaled and oral corticosteroids, potentially leading to Cushing's syndrome or adrenal insufficiency. []
  • Tacrolimus: Co-administration of Itraconazole can elevate tacrolimus concentrations, increasing the risk of nephrotoxicity. []
  • Fexofenadine: Itraconazole can significantly increase the exposure to fexofenadine, even at lower doses. []

Q8: What is the significance of hydroxyitraconazole in the overall antifungal activity of Itraconazole?

A8: Hydroxyitraconazole, the major active metabolite, exhibits comparable antifungal activity to Itraconazole in vitro. [, ] Its presence in plasma at higher concentrations than the parent drug contributes significantly to the overall efficacy of Itraconazole treatment. []

Q9: How does Itraconazole compare with other antifungal agents in terms of efficacy against various fungal species?

A9: Itraconazole demonstrates a broad spectrum of activity against various fungal species:

  • Aspergillus species: Effective against many Aspergillus species, but resistance has been observed. [, ] Combining Itraconazole with agents like domiphen may combat this resistance. []
  • Sporothrix schenckii: Demonstrates efficacy in treating sporotrichosis, although relapse can occur. []
  • Cryptococcus neoformans: Effective in inhibiting ergosterol synthesis and exhibits good activity against this species. []
  • Dimorphic Fungi: Effective against both yeast and mycelial forms of dimorphic fungi. []
  • Zygomycetes & Fusarium species: Generally less active against these fungal groups. [, ]

Q10: What in vivo models are used to study the efficacy of Itraconazole?

A10: Murine models are commonly employed to evaluate Itraconazole efficacy against systemic fungal infections like candidiasis and histoplasmosis. [, ] These models provide valuable insights into the drug's ability to reduce fungal burden and improve survival rates.

Q11: What are the mechanisms of resistance to Itraconazole?

A11: Resistance to Itraconazole can arise through several mechanisms:

  • Efflux pump overexpression: Upregulation of drug efflux pumps can actively remove Itraconazole from the fungal cell, reducing its intracellular concentration. []
  • Biofilm formation: Fungi within biofilms exhibit reduced susceptibility to antifungal agents, including Itraconazole. []

Q12: What are some strategies employed to enhance the delivery of Itraconazole to target tissues?

A12: Due to its low aqueous solubility, researchers are exploring different drug delivery strategies:

  • Nanoparticles: Encapsulating Itraconazole within nanoparticles can improve its solubility and bioavailability, allowing for targeted delivery to specific tissues. []
  • Transethosomes: These specialized vesicles can enhance transdermal delivery of Itraconazole, enabling localized treatment of skin infections. []
  • Salt Formation & Complexation: Converting Itraconazole into salts and forming inclusion complexes with cyclodextrins like sulfobutyl ether7 β-cyclodextrin (Captisol) can enhance its solubility and dissolution rate. []

Q13: What analytical methods are commonly used to quantify Itraconazole and its metabolites in biological samples?

A13: Several techniques are utilized for Itraconazole quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV [] or fluorescence detection [], is frequently employed for sensitive and specific analysis of Itraconazole in biological matrices.
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows for simultaneous quantification of Itraconazole and its metabolites, even at low concentrations. []
  • Bioassay: While less common, bioassays can be used to assess the overall antifungal activity of serum samples from Itraconazole-treated individuals. []

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